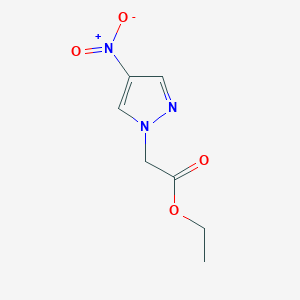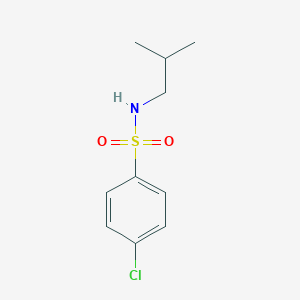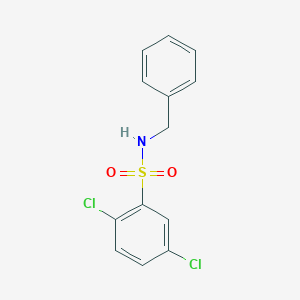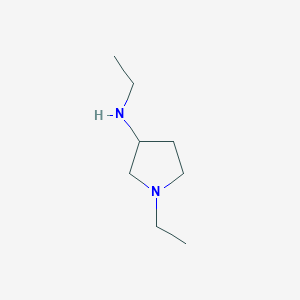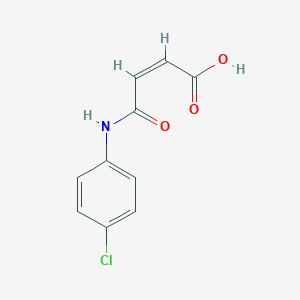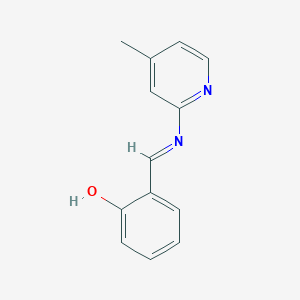
alpha-(4-Methyl-2-pyridylimino)-O-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Methyl-2-pyridylimino)-O-cresol, also known as AMPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of alpha-(4-Methyl-2-pyridylimino)-O-cresol is not fully understood. It is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It may also inhibit the synthesis of certain enzymes that are essential for the survival of these organisms.
Biochemische Und Physiologische Effekte
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body. However, high doses of alpha-(4-Methyl-2-pyridylimino)-O-cresol may cause liver and kidney damage. It has also been shown to have some antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, it also has some limitations. It may be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which may make it challenging to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on alpha-(4-Methyl-2-pyridylimino)-O-cresol. One area of focus could be on further elucidating its mechanism of action, which may lead to the development of more effective antibacterial, antifungal, and pesticide agents. Another area of focus could be on exploring its potential use as a corrosion inhibitor in various industrial applications. Additionally, research could be conducted on the potential use of alpha-(4-Methyl-2-pyridylimino)-O-cresol as an antioxidant in preventing oxidative stress-related diseases.
Synthesemethoden
Alpha-(4-Methyl-2-pyridylimino)-O-cresol can be synthesized through a condensation reaction between 4-methyl-2-pyridinecarboxaldehyde and o-cresol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its antibacterial and antifungal properties. It has been shown to be effective against a range of bacterial and fungal strains, including antibiotic-resistant strains. In agriculture, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential use as a pesticide. It has been shown to be effective against a range of pests, including insects and fungi. In materials science, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its potential use as a corrosion inhibitor. It has been shown to be effective in preventing the corrosion of various metals, including steel and aluminum.
Eigenschaften
CAS-Nummer |
21951-36-0 |
|---|---|
Produktname |
alpha-(4-Methyl-2-pyridylimino)-O-cresol |
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-[(4-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |
InChI-Schlüssel |
WBAAOFYWHAIRDF-PKNBQFBNSA-N |
Isomerische SMILES |
CC1=CC(=NC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
Kanonische SMILES |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
Andere CAS-Nummern |
21951-36-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



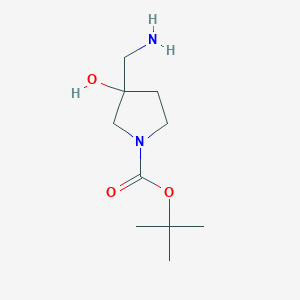
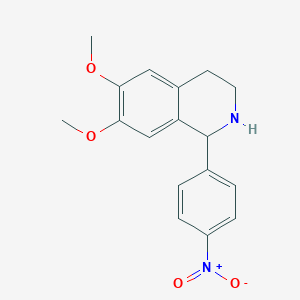
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
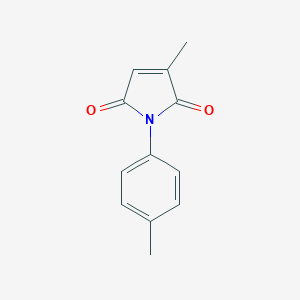
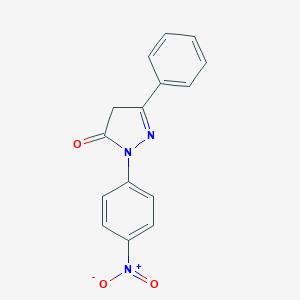
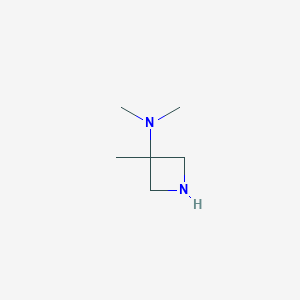
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

